molecular formula C16H13BrN2O3S2 B12145944 11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione

11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B12145944
M. Wt: 425.3 g/mol
InChI Key: YFPVMGNEWTYGKJ-UHFFFAOYSA-N
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Description

11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique tricyclic structure. This compound features a bromophenyl group, two sulfur atoms, and a diazatricyclic core, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7300^{3,7}]dodec-3(7)-ene-5,10,12-trione typically involves multiple steps, starting with the preparation of the core tricyclic structureCommon reagents used in these reactions include bromine, phenylacetic acid, and various sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione involves its interaction with specific molecular targets. The bromophenyl group and sulfur atoms play crucial roles in binding to target molecules, influencing pathways such as oxidative stress and enzyme inhibition . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione is unique due to its tricyclic structure and the presence of both sulfur atoms and a bromophenyl group.

Properties

Molecular Formula

C16H13BrN2O3S2

Molecular Weight

425.3 g/mol

IUPAC Name

11-(4-bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C16H13BrN2O3S2/c1-16(2)9-10(23-12-11(16)24-15(22)18-12)14(21)19(13(9)20)8-5-3-7(17)4-6-8/h3-6,9-10H,1-2H3,(H,18,22)

InChI Key

YFPVMGNEWTYGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)SC4=C1SC(=O)N4)C

Origin of Product

United States

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